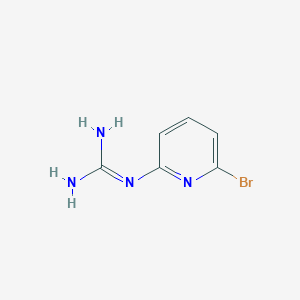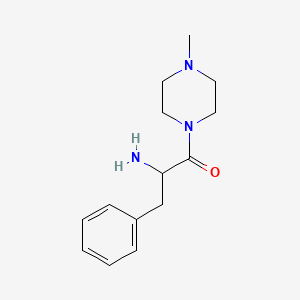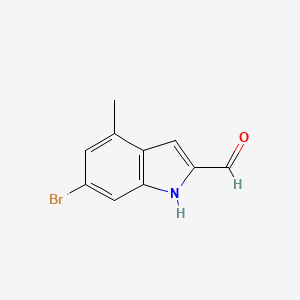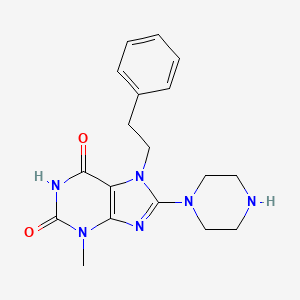
N-(6-bromopyridin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromopyridin-2-yl)guanidine: is a chemical compound that features a guanidine group attached to a brominated pyridine ring. Guanidine compounds are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transition Metal Catalysis: Recent developments include the use of transition metal catalysts to facilitate the guanylation reaction of amines with carbodiimides.
Industrial Production Methods: Industrial production methods typically involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Guanidine compounds can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions are common, especially nucleophilic substitutions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products:
Oxidation Products: Oxidized guanidine derivatives.
Reduction Products: Reduced forms of the guanidine compound.
Substitution Products: Various substituted guanidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: Guanidine compounds are used as catalysts in organic synthesis due to their strong basicity.
Precursor Synthesis: They serve as precursors for the synthesis of heterocycles.
Biology:
Enzyme Inhibition: Guanidine derivatives are studied for their potential to inhibit certain enzymes.
Protein Denaturation: Used in laboratory research as protein denaturants.
Medicine:
Therapeutic Agents: Investigated for their potential use in treating muscle weakness and fatigue associated with myasthenic syndromes.
Industry:
Pharmaceutical Adjuvants: Used as active pharmaceutical ingredients and adjuvants.
Mechanism of Action
The mechanism of action of N-(6-bromopyridin-2-yl)guanidine involves its ability to form strong hydrogen bonds and interact with various molecular targets. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This makes it useful in treating conditions like muscle weakness and fatigue.
Comparison with Similar Compounds
N-(6-bromopyridin-2-yl)methylguanidine dihydrochloride: Similar structure but with a methyl group attached to the guanidine.
3-phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea: Another brominated pyridine derivative used in medicinal chemistry.
Uniqueness: N-(6-bromopyridin-2-yl)guanidine is unique due to its specific brominated pyridine structure, which imparts distinct chemical and biological properties. Its ability to form strong hydrogen bonds and its high basicity make it particularly valuable in various applications.
Properties
IUPAC Name |
2-(6-bromopyridin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN4/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3H,(H4,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAILWPWGQJFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2897177.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2897179.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea](/img/structure/B2897182.png)

![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 4-methoxybenzoate](/img/structure/B2897185.png)
![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2897187.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2897188.png)
![N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2897191.png)
![4-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2897195.png)
![3,8-dinitro-6H-benzo[c]chromen-6-one](/img/structure/B2897196.png)

